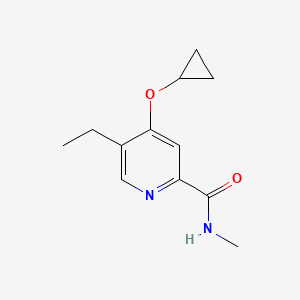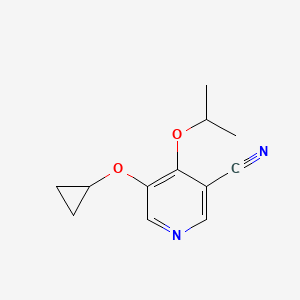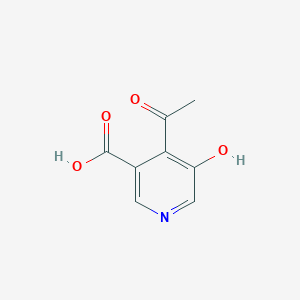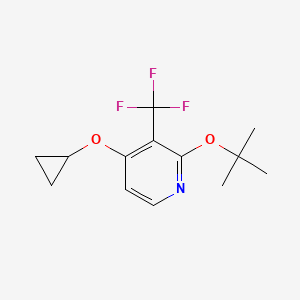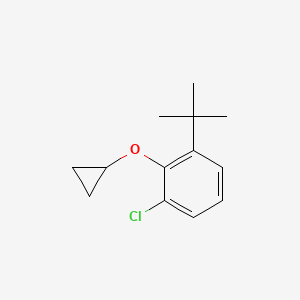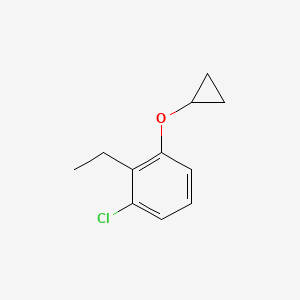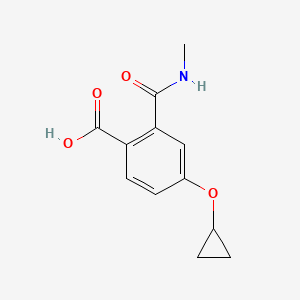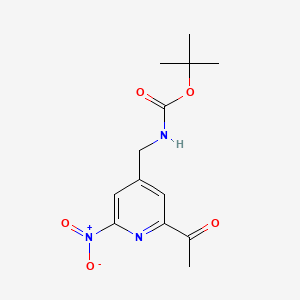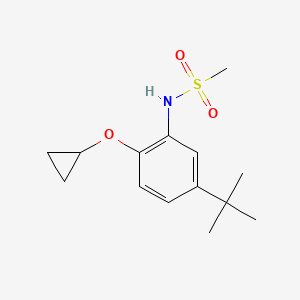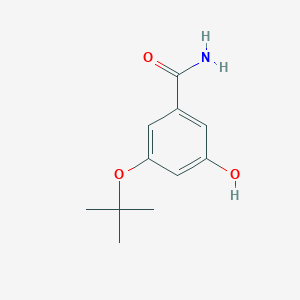
3-Tert-butoxy-5-hydroxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Tert-butoxy-5-hydroxybenzamide is an organic compound with the molecular formula C11H15NO3. It is characterized by the presence of a tert-butoxy group and a hydroxy group attached to a benzamide core. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Tert-butoxy-5-hydroxybenzamide typically involves the protection of the hydroxy group followed by the introduction of the tert-butoxy group. One common method is the reaction of 3-hydroxybenzoic acid with tert-butyl alcohol in the presence of an acid catalyst to form the tert-butyl ester. This is followed by the conversion of the ester to the corresponding amide using ammonia or an amine under suitable conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been employed to introduce the tert-butoxycarbonyl group into various organic compounds, providing a more sustainable and scalable approach compared to traditional batch processes .
Analyse Des Réactions Chimiques
Types of Reactions
3-Tert-butoxy-5-hydroxybenzamide undergoes several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The tert-butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution reactions.
Major Products
Oxidation: Formation of 3-tert-butoxy-5-hydroxybenzaldehyde.
Reduction: Formation of 3-tert-butoxy-5-hydroxybenzylamine.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Applications De Recherche Scientifique
3-Tert-butoxy-5-hydroxybenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers and other materials with specific properties
Mécanisme D'action
The mechanism of action of 3-Tert-butoxy-5-hydroxybenzamide involves its interaction with specific molecular targets and pathways. The hydroxy and amide groups allow it to form hydrogen bonds and other interactions with enzymes and receptors, potentially modulating their activity. The tert-butoxy group can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy within biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Tert-butoxy-4-hydroxybenzamide
- 3-Tert-butoxy-5-methoxybenzamide
- 3-Tert-butoxy-5-aminobenzamide
Uniqueness
3-Tert-butoxy-5-hydroxybenzamide is unique due to the specific positioning of the hydroxy and tert-butoxy groups on the benzamide core. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not be able to fulfill .
Propriétés
Formule moléculaire |
C11H15NO3 |
|---|---|
Poids moléculaire |
209.24 g/mol |
Nom IUPAC |
3-hydroxy-5-[(2-methylpropan-2-yl)oxy]benzamide |
InChI |
InChI=1S/C11H15NO3/c1-11(2,3)15-9-5-7(10(12)14)4-8(13)6-9/h4-6,13H,1-3H3,(H2,12,14) |
Clé InChI |
IDGNFXAXPVXKEK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC1=CC(=CC(=C1)O)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


